Neryl isovalerate
Description
Neryl isovalerate (CAS 3915-83-1), an ester derived from nerol (a cis-isomer of geraniol) and isovaleric acid, is a naturally occurring compound found in plants such as Matricaria discoidea (pineapple weed) and Dittrichia viscosa . Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . Structurally, it features a branched isovalerate group esterified to the neryl moiety, contributing to its distinct physicochemical and biological properties.
This compound is notable for its fruity, bergamot-like odor and bitter taste, with flavor nuances resembling black currant and apple at low concentrations (<10 ppm) . It is insoluble in water but soluble in alcohol and oils, making it suitable for applications in perfumery, flavoring, and natural insect repellents .
Structure
3D Structure
Properties
CAS No. |
3915-83-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9- |
InChI Key |
SOUKTGNMIRUIQN-ZROIWOOFSA-N |
SMILES |
CC(C)CC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC=C(C)CCC=C(C)C |
density |
d154 0.89 0.889-0.893 |
Other CAS No. |
3915-83-1 109-20-6 |
physical_description |
Liquid colourless to pale yellow liquid/fruity, bergamot, clary sage, petitgrain odou |
Pictograms |
Irritant |
solubility |
insoluble in water 1 ml in 8 ml 80% alcohol (in ethanol) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₂₆O₂
- Molecular Weight : 242.37 g/mol
- CAS Number : 3915-83-1
Neryl isovalerate exhibits a unique combination of floral and fruity scents, which makes it a suitable candidate for various commercial applications.
Applications in Flavor and Fragrance Industry
1. Flavoring Agent
- This compound is utilized as a flavoring agent in food products due to its fruity flavor profile. It enhances the taste of various beverages, confectioneries, and baked goods. The compound's pleasant aroma contributes to consumer appeal and product differentiation.
2. Fragrance Component
- In the fragrance industry, this compound is used in perfumes and scented products. Its floral notes are often blended with other essential oils to create complex fragrances. The compound serves as a fixative, helping to stabilize volatile components in perfume formulations .
Medicinal and Therapeutic Potential
Recent studies have indicated that this compound may possess therapeutic properties, particularly in traditional medicine:
1. Antimicrobial Activity
- Research has shown that extracts containing this compound exhibit antimicrobial properties. This suggests potential applications in developing natural preservatives for food and cosmetic products .
2. Aromatherapy
- Due to its calming scent, this compound may be used in aromatherapy practices to promote relaxation and reduce stress levels. Its incorporation into essential oil blends can enhance the overall therapeutic experience .
Case Studies
Comparison with Similar Compounds
Bornyl Isovalerate
- Structure: Ester of borneol (a bicyclic monoterpene alcohol) and isovaleric acid.
- Molecular Formula : C₁₅H₂₆O₂ (same as this compound) .
- Sources : Found in Valeriana officinalis (valerian root), contributing to its sedative properties .
- Odor/Flavor: Earthy, camphoraceous notes, unlike the fruity profile of this compound .
Geranyl Isovalerate
Citronellyl Isovalerate
- Structure: Ester of citronellol (acyclic monoterpene alcohol) and isovaleric acid.
- Molecular Formula : C₁₅H₂₈O₂ .
- Sources : Synthetic or derived from citronella oil.
- Odor/Flavor : Rosy, citrus-like aroma.
- Applications : Common in perfumes and cosmetics; lacks bioactivity against insects .
Functional Analogs
Neryl Valerate
- Structure : Ester of nerol and valeric acid (straight-chain carboxylic acid).
- Molecular Formula : C₁₅H₂₆O₂ .
- Key Difference : Replacement of branched isovalerate with linear valerate reduces steric hindrance, altering solubility and volatility .
- Applications : Less studied but may exhibit divergent flavor profiles and lower repellent efficacy.
Neryl Acetate
- Structure : Ester of nerol and acetic acid.
- Molecular Formula : C₁₂H₂₀O₂ .
- Odor/Flavor: Floral, citrus notes.
Comparative Data Table
Key Research Findings
- Insect Repellency: this compound demonstrated 60–70% repellency against Aedes aegypti at 1% concentration, comparable to spathulenol but less stable .
- Thermal Stability : this compound degrades faster than bornyl isovalerate due to its less rigid structure, limiting its shelf life in formulations .
Preparation Methods
Chemical Esterification
Acid-Catalyzed Direct Esterification
The most common method involves reacting nerol with isovaleric acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction follows the mechanism:
$$
\text{Nerol} + \text{Isovaleric Acid} \xrightarrow{\text{H}^+} \text{Neryl Isovalerate} + \text{H}_2\text{O}
$$
To drive equilibrium toward ester formation, azeotropic distillation or molecular sieves are employed to remove water. For example, a molar ratio of 1:1.5 (nerol:isovaleric acid) at 110–120°C for 6–8 hours yields 85–90% conversion.
Table 1: Optimization of Acid-Catalyzed Esterification
| Parameter | Optimal Range | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Molar Ratio (Nerol:Acid) | 1:1.5–1:1.8 | 89.2 | 92.4 |
| Temperature (°C) | 110–120 | 87.5 | 90.1 |
| Catalyst Loading (% w/w) | 0.5–1.0 (H₂SO₄) | 88.7 | 91.8 |
Anhydride-Based Synthesis
Higher yields (up to 96%) are achieved using isovaleric anhydride instead of free acid. This method avoids water formation, simplifying purification. A patented approach for analogous esters (e.g., neryl acetate) utilizes acetic anhydride under vacuum (−0.07 to −0.09 MPa) with metal catalysts (chromium or molybdenum derivatives, 0.2–0.5% w/w) at 90–120°C for 16–24 hours. Adapting this to isovalerate synthesis would involve substituting acetic anhydride with isovaleric anhydride.
Enzymatic Transesterification
Lipase-Catalyzed Routes
Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis under mild conditions. A study on neryl acetate demonstrated 95% conversion using vinyl acetate and nerol (1:2 molar ratio) with 12 mg/mL lipase at 40°C. For this compound, substituting vinyl isovalerate as the acyl donor could follow similar kinetics.
Key Advantages:
- No byproducts : Vinyl alcohol tautomerizes to acetaldehyde, avoiding equilibrium limitations.
- Temperature sensitivity : Reactions proceed efficiently at 30–45°C, preserving thermally labile terpenes.
Kinetic Modeling
The ping-pong bi-bi mechanism with product inhibition accurately describes lipase-catalyzed transesterification:
$$
v = \frac{V{\text{max}}[S1][S2]}{Km^{S1}[S2] + Km^{S2}[S1] + [S1][S2] + \frac{Km^{S1}Ki^{P}[S2]}{[P]}}
$$
Where $$ S1 $$ = nerol, $$ S_2 $$ = vinyl isovalerate, and $$ P $$ = this compound. MATLAB simulations of this model showed <7% error relative to experimental data.
Catalytic Isomerization
Geraniol-to-Nerol Isomerization
Nerol is often sourced via isomerization of geraniol (trans-isomer). Acidic resins (e.g., Amberlyst-15) or metal catalysts (Ni, Pd) facilitate cis-trans equilibrium. For instance, Pd/C (5% w/w) in hexane at 80°C converts geraniol to nerol with 75% selectivity. Subsequent esterification with isovaleric acid yields this compound.
Integrated One-Pot Processes
Recent patents describe single-step synthesis from linalool via concurrent esterification and isomerization. Using a tower reactor with tungsten catalysts (0.3% w/w) at 100–110°C and −0.08 MPa, linalool and isovaleric anhydride yield a mixture of linalyl isovalerate and this compound (combined selectivity 95–96%).
Industrial-Scale Production
Continuous-Flow Reactors
Tubular reactors with immobilized lipase or heterogeneous acid catalysts enhance throughput. A pilot-scale setup for neryl acetate achieved 92% conversion at 50 L/h flow rate. Scaling this for isovalerate would require adjusting acyl donor feed rates.
Purification Strategies
- Distillation : Vacuum fractional distillation (80–100°C at 5 mmHg) separates this compound (boiling point ~250°C) from unreacted nerol.
- Washing : Sodium bicarbonate washes neutralize residual acid, followed by drying over anhydrous sodium sulfate.
Q & A
Q. What analytical methods are recommended for identifying and quantifying neryl isovalerate in plant extracts?
this compound is typically identified using gas chromatography-mass spectrometry (GC/MS) for separation and preliminary structural elucidation, complemented by nuclear magnetic resonance (NMR) spectroscopy for definitive confirmation. Retention indices (RI) calculated from GC data should align with literature values (e.g., RI = 1611 for geranyl isovalerate, a structurally related compound) to validate identification . Quantification often employs internal standards calibrated against pure reference materials.
Q. How is the mosquito repellent activity of this compound evaluated experimentally?
Standard bioassays involve in vitro tests using mosquito species like Aedes aegypti. For example, the Klun & Debboun (K&D) bioassay measures protection percentage at specific doses (e.g., 25 µg/cm²). Activity is quantified using Protection-Normalized Bioactivity (PNB) scores, with this compound showing moderate efficacy (PNB = 0.50 ± 0.06) compared to DEET (PNB = 0.80 ± 0.08) . Dose-response curves and statistical tests (e.g., ANOVA) are critical for validating results.
Q. What biological activities of this compound have been documented beyond insect repellency?
While primarily studied as a mosquito deterrent, this compound is also identified in food additives and fragrances. Its role in plant defense mechanisms and potential antimicrobial properties warrant further exploration using assays like disc diffusion or microbroth dilution .
Advanced Research Questions
Q. What experimental design considerations are critical for ensuring validity in bioactivity studies of this compound?
Studies must include:
- Controls : Negative (solvent-only) and positive (e.g., DEET) controls to benchmark activity.
- Sample size : Adequate replicates to address biological variability (e.g., ≥3 replicates per dose).
- Blinding : Randomization of treatment groups to minimize bias.
- Cytotoxicity assessment : To rule out non-specific toxicity masking repellent effects .
Q. How can researchers resolve discrepancies in reported bioactivity of this compound across studies?
Contradictions may arise from differences in assay protocols, mosquito strains, or compound purity. Meta-analyses should standardize variables (e.g., dose metrics, exposure time) and use sensitivity analyses to identify confounding factors. Transparent reporting of methods (e.g., NMR/GC parameters) enables cross-study validation .
Q. What computational approaches are used to study the molecular interactions of this compound?
Quantum chemical calculations (e.g., MP2, CCSD, or B3LYP density functional theory) predict molecular geometry and vibrational spectra. Microwave spectroscopy can validate rotational constants, though advanced methods (e.g., MP4) may be needed for accuracy, as demonstrated in studies on ethyl isovalerate .
Q. How can synthesis and purification reproducibility of this compound be ensured?
Detailed protocols for esterification reactions (e.g., acid-catalyzed condensation of nerol and isovaleric acid) must specify catalysts, temperature, and solvent systems. Purification via silica gel chromatography requires documenting eluent ratios and RI tracking. Reporting deviations from published methods (e.g., modified reflux times) is essential .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., log-probit or sigmoidal curves) estimate effective concentrations (EC₅₀). Pairwise comparisons (e.g., Tukey’s HSD test) assess significance between treatments. Power analyses should justify sample sizes to avoid Type II errors .
Methodological Notes
- Data Transparency : Raw datasets (e.g., NMR spectra, bioassay counts) should be archived in supplementary materials for independent verification .
- Ethical Compliance : For studies involving human subjects, protocols must address participant selection criteria and informed consent, even in non-clinical contexts .
- Avoiding Bias : Cross-validate findings using multiple analytical techniques (e.g., GC/MS + NMR) to mitigate instrument-specific artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
